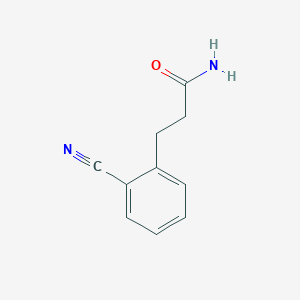![molecular formula C14H11N3O4S2 B3827161 N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide](/img/structure/B3827161.png)
N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide
Descripción general
Descripción
N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide, also known as HNTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. HNTA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 356.36 g/mol.
Mecanismo De Acción
The mechanism of action of N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to reduce the levels of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to reduce oxidative stress and increase antioxidant enzyme activity. This compound has been shown to have a low toxicity profile, with no significant adverse effects reported in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide in lab experiments include its high purity and yield, as well as its potential applications in various fields. However, the limitations of using this compound include its relatively high cost and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the research on N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide. One area of focus is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of focus is the optimization of this compound synthesis methods to achieve higher yields and purity. Additionally, the potential applications of this compound in the agricultural and environmental science fields should be further explored. Overall, the research on this compound has shown promising results and has the potential to lead to significant advancements in various fields.
Aplicaciones Científicas De Investigación
N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide has been extensively studied for its potential applications in various fields. In the medical field, this compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been demonstrated to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. This compound has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In the agricultural field, this compound has been shown to have potential applications as a pesticide and herbicide. It has been demonstrated to exhibit strong activity against a wide range of pests and weeds, making it a potential alternative to conventional chemical pesticides and herbicides.
In the environmental science field, this compound has been shown to have potential applications as a water treatment agent. It has been demonstrated to exhibit strong adsorption properties towards heavy metals and organic pollutants, making it a potential candidate for water treatment applications.
Propiedades
IUPAC Name |
(Z)-N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S2/c18-12-8-9(17(20)21)3-5-11(12)15-14(22)16-13(19)6-4-10-2-1-7-23-10/h1-8,18H,(H2,15,16,19,22)/b6-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIMFLJOFXLEBK-XQRVVYSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dimethyl-3-(3-methyl-9H-indeno[2,1-c]pyridin-9-ylidene)-1-propen-1-amine](/img/structure/B3827079.png)






![2-{1-(3,4-difluorobenzyl)-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B3827141.png)
![N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-1-(1H-1,2,4-triazol-1-yl)propan-2-amine](/img/structure/B3827145.png)
![3'-[(3,5-dimethylisoxazol-4-yl)methyl]-5'-phenyl-1-propyl-1H,3'H-2,4'-biimidazole](/img/structure/B3827147.png)
![2-(diethylamino)ethyl 4-[({[3-(2-thienyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B3827152.png)
![N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B3827157.png)
![N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-1-adamantanecarboxamide](/img/structure/B3827166.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3-piperidinamine](/img/structure/B3827177.png)